![molecular formula C12H15NO4 B2587572 Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester CAS No. 729600-41-3](/img/structure/B2587572.png)
Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester
Overview
Description
Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester, also known as ethyl 4-(2-(2-ethoxyethoxy)ethoxy)benzoate, is an organic compound . Its CAS Number is 23284-85-7 . The molecular weight of this compound is 223.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-ethoxy-2-oxoethyl)amino]benzoic acid . The InChI code for this compound is 1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-8(4-6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.23 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to understand molecular structures and bonding. The crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, a derivative, has been determined, providing insights into the arrangement of atoms and the spatial configuration . This information is crucial for predicting the physical properties and reactivity of the compound.
Synthesis of Derivatives
Methyl 4-((2-ethoxy-2-oxoethyl)amino)benzoate serves as a precursor for synthesizing various derivatives. These derivatives can exhibit diverse biological activities and are potential candidates for drug development. The synthesis involves reactions with different reagents under controlled conditions to yield products with specific functional groups .
Antimicrobial Activity
Derivatives of this compound have shown significant antimicrobial activity. They have been tested against various bacterial strains, and some have demonstrated zones of inhibition comparable to standard drugs like gentamycin. This suggests potential applications in developing new antimicrobial agents .
properties
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-6-4-9(5-7-10)12(15)16-2/h4-7,13H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZZPVUFDZUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester |
Synthesis routes and methods
Procedure details
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